![molecular formula C26H23N3O B2849727 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-65-7](/img/structure/B2849727.png)
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal and agricultural chemistry. This compound is a member of the pyrazoloquinoline family and has a unique structure that makes it an interesting target for research.
Applications De Recherche Scientifique
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines. It has also been shown to possess antimicrobial and antifungal properties. In addition, this compound has been investigated for its potential as an insecticide and herbicide.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. It has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline exhibits low toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. This compound has been reported to exhibit moderate to high stability in various solvents and under different conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline in lab experiments is its potent anticancer activity against various cancer cell lines. However, its low solubility in water and other solvents can make it challenging to work with in certain experiments. In addition, its complex synthesis method and high cost can limit its use in larger-scale experiments.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline. One area of interest is its potential as a lead compound for the development of new anticancer drugs. Further studies are needed to determine its mechanism of action and to optimize its potency and selectivity. In addition, its potential as an insecticide and herbicide should be further investigated. Finally, its long-term effects on human health should be studied to ensure its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pd-catalyzed cross-coupling reaction of 3-bromo-4,5-dimethylphenylboronic acid with 5-bromo-2-(4-methoxybenzyl)pyrazolo[4,3-c]quinoline. This method has been reported to yield high purity and good yields of the target compound.
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-8-11-20(14-18(17)2)25-23-16-29(15-19-9-12-21(30-3)13-10-19)24-7-5-4-6-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKSMJSMAVUZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

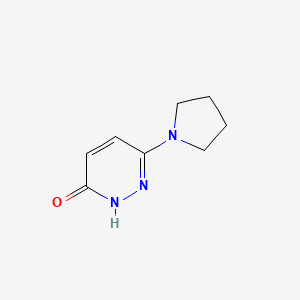

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849649.png)

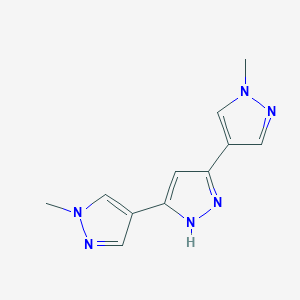
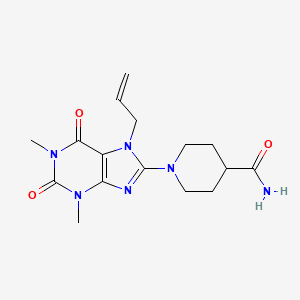

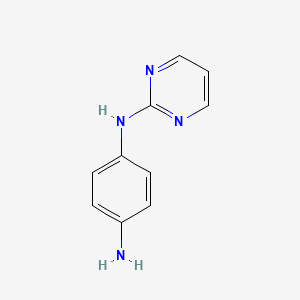
![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)
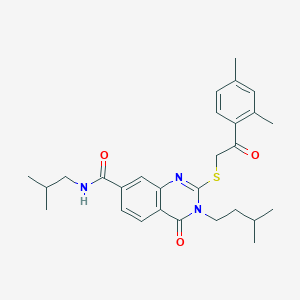
![2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2849664.png)

![Ethyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849666.png)
![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2849667.png)